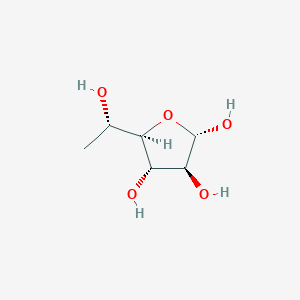
beta-L-Fucofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-L-Fucofuranose: is a monosaccharide, specifically a furanose form of L-fucose. It is a six-carbon sugar that plays a significant role in various biological processes. This compound is a structural isomer of beta-L-fucopyranose, differing in the ring structure of the sugar molecule.
准备方法
Synthetic Routes and Reaction Conditions: Beta-L-Fucofuranose can be synthesized through the acetolysis of methyl-2,3,5-tri-O-acetyl-beta-L-fucofuranoside . The fusion of beta-L-fucopyranose tetraacetate with phosphoric acid at 50°C for 1 minute results in a mixture of alpha- and beta-pyranosyl phosphates . Longer fusion times yield the alpha-anomer exclusively .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired anomeric form is obtained.
化学反应分析
Types of Reactions: Beta-L-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions can be carried out using halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Structural Biology and Glycobiology
Beta-L-fucofuranose plays a significant role in the structure of glycoproteins and glycolipids. Its incorporation into glycan structures can influence biological functions, such as cell signaling and immune responses. The study of these sugars is crucial for understanding their roles in health and disease.
Key Findings:
- Glycosylation Patterns: The presence of this compound in glycoproteins can alter their stability and interactions with other biomolecules, affecting processes like cell adhesion and migration .
- Cancer Biomarkers: Fucosylated glycoproteins, including those containing this compound, have been identified as biomarkers for various cancers, aiding in early diagnosis and treatment strategies .
Therapeutic Applications
This compound analogs have shown promise as therapeutic agents, particularly in cancer treatment. Their ability to inhibit fucosylation processes makes them valuable in developing targeted therapies.
Case Studies:
- Inhibition of Tumor Growth: Research indicates that fluorinated analogs of L-fucose, which include this compound derivatives, can inhibit the proliferation of cancer cells by targeting specific fucosyltransferases involved in tumor progression . For instance, 6,6,6-trifluoro-L-fucose has been demonstrated to effectively inhibit core fucosylation, enhancing the efficacy of monoclonal antibodies against cancer cells .
Antimicrobial Properties
The unique structure of this compound makes it a target for antimicrobial drug development. Enzymes that utilize furanosidic sugars are potential targets for selective drug design.
Research Insights:
- Selective Drug Targets: The enzymes involved in the biosynthesis of furanosides, including this compound, are being studied for their roles in pathogenic bacteria. Inhibiting these enzymes could lead to novel antimicrobial therapies . For example, the biosynthesis pathways in Campylobacter jejuni are being explored to understand how this compound contributes to virulence.
Biochemical Research
This compound is extensively used in biochemical research to study enzyme specificity and carbohydrate-protein interactions.
Experimental Applications:
- Enzyme Characterization: Studies involving synthetic analogs of this compound have provided insights into the binding interactions within enzyme active sites. This research is crucial for designing inhibitors that can modulate enzyme activity effectively .
Data Summary Table
作用机制
The mechanism of action of beta-L-Fucofuranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes involved in fucose metabolism, such as fucosidases. These enzymes catalyze the hydrolysis of fucose-containing compounds, leading to various biochemical pathways and cellular processes .
相似化合物的比较
Beta-L-Fucopyranose: A structural isomer with a pyranose ring structure.
Alpha-L-Fucofuranose: An anomer of beta-L-Fucofuranose with a different configuration at the anomeric carbon.
Beta-D-Fucofuranose: An enantiomer of this compound with a different spatial arrangement of atoms.
Uniqueness: this compound is unique due to its specific furanose ring structure and its role in various biological processes. Its distinct configuration allows it to interact with specific enzymes and receptors, making it valuable in biochemical and medical research .
属性
CAS 编号 |
64761-42-8 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6-/m0/s1 |
InChI 键 |
AFNUZVCFKQUDBJ-XKTQNOIPSA-N |
手性 SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O |
规范 SMILES |
CC(C1C(C(C(O1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















